molecular formula C10H10BrF3O2 B572952 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene CAS No. 1221793-65-2

1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene

Cat. No.: B572952
CAS No.: 1221793-65-2
M. Wt: 299.087
InChI Key: LZBDUUKICVQBKZ-UHFFFAOYSA-N
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Description

1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O2. This compound is characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-propoxy-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-Bromobenzotrifluoride
  • 1-Bromo-3,5-difluorobenzene

Uniqueness: 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both a propoxy group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-3-propoxy-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-2-3-15-8-4-7(11)5-9(6-8)16-10(12,13)14/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBDUUKICVQBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682111
Record name 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-65-2
Record name 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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